molecular formula C27H27N3O4 B1673804 (3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate CAS No. 89149-85-9

(3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate

Cat. No.: B1673804
CAS No.: 89149-85-9
M. Wt: 457.5 g/mol
InChI Key: LEHDAQHCDVGZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 646462 is an antidopaminergic agent.

Properties

CAS No.

89149-85-9

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl 2-(1-methylpiperidin-4-ylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-5-carboxylate

InChI

InChI=1S/C27H27N3O4/c1-28-13-11-20(12-14-28)25-22-6-4-3-5-18(22)7-8-19-9-10-21(15-23(19)25)26(32)34-17-30-24(31)16-29(2)27(30)33/h3-10,15H,11-14,16-17H2,1-2H3

InChI Key

LEHDAQHCDVGZCX-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=C2C=C(C=C4)C(=O)OCN5C(=O)CN(C5=O)C)CC1

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=C2C=C(C=C4)C(=O)OCN5C(=O)CN(C5=O)C)CC1

Appearance

Solid powder

Key on ui other cas no.

89149-85-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate
L 646462
L-646,462

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1.0 g (0.00302 mole) of (±)-5-(1-methyl-4-piperidylidene)-5H-dibenzo[a,d]-cycloheptene-3-carboxylic acid, 0.31 g (0.0030 mole) of triethylamine and 4 ml of hexamethylphosphoramide was added 0.456 g (0.0030 mol) of 1H-1-chloromethyl-3-methyl-2,5-dioxo-2,3,4,5-tetrahydroimidazole. The mixture was stirred and heated in an oil bath at 100° C. for 18 hours. After cooling, 25 ml of water and 25 ml of a saturated solution of sodium carbonate were added to the reaction. The mixture then was extracted with ten 50 ml aliquots of ether. The combined ether extracts were washed with ten 75 ml portions of water, dried over magnesium sulfate, filtered, and the solvent was removed on a rotary evaporator. The white crystalline residue was recrystallized from acetonitrile to afford (±)-(3-methyl-2,5-dioxo-1-imidazolidinyl)methyl 5-(1-methyl-4-piperidinylidene)-5H-dibenzo[a,d]cycloheptene-3-carboxylate, m.p. 192°-194°.
Name
(±)-5-(1-methyl-4-piperidylidene)-5H-dibenzo[a,d]-cycloheptene-3-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
1H-1-chloromethyl-3-methyl-2,5-dioxo-2,3,4,5-tetrahydroimidazole
Quantity
0.456 g
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
(3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
(3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
(3-Methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate

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